Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene to yield the desired thiazolo[3,2-a]benzimidazole .
Industrial Production Methods: While specific industrial production methods for Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines .
Scientific Research Applications
Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By modulating these targets, the compound can influence various biological pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Thiazolo[3,2-a]benzimidazole: The parent compound, which shares the core structure but lacks the methyl group at the 2-position.
3-Methylthiazolo[3,2-a]benzimidazole: Another derivative with a methyl group at a different position on the thiazole ring.
Uniqueness: Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
16458-73-4 |
---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-6H,1H3 |
InChI Key |
AEXULAKVOVJNDE-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=CC=CC=C3N=C2S1 |
Canonical SMILES |
CC1=CN2C3=CC=CC=C3N=C2S1 |
Synonyms |
Thiazolo[3,2-a]benzimidazole, 2-methyl- (8CI,9CI) |
Origin of Product |
United States |
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